3-Bromo-4'-iodo-1,1'-biphenyl
Overview
Description
3-Bromo-4’-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and an iodine atom at the 4’-position.
Mechanism of Action
is a chemical compound with the molecular formula C12H8BrI . It is a solid substance that appears as a white to gray to brown powder or crystal . . The melting point of this compound is between 45.0 to 49.0 °C .
This compound is often used in the field of materials science, particularly in the synthesis of small molecule semiconductors . It is also used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential halogenation process, where biphenyl is first brominated to introduce the bromine atom at the desired position, followed by iodination to introduce the iodine atom . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-iodo-1,1’-biphenyl may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new aryl or alkyl groups replacing the halogen atoms .
Scientific Research Applications
3-Bromo-4’-iodo-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used as a building block in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds
Comparison with Similar Compounds
3-Bromo-4’-chloro-1,1’-biphenyl: Similar structure but with a chlorine atom instead of iodine.
3-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but with a fluorine atom instead of iodine.
3-Bromo-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of iodine
Uniqueness: 3-Bromo-4’-iodo-1,1’-biphenyl is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not as easily achievable with other halogenated biphenyls .
Biological Activity
3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated biphenyl compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and iodine substituents, influences its biological activity and chemical reactivity. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C12H8BrI
- Molecular Weight : 359 g/mol
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Structural Representation :
The arrangement of halogen atoms plays a crucial role in determining the compound's interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form specific halogen bonds with proteins and nucleic acids. These interactions can influence protein folding, stability, and function, which are critical in drug design and development. The compound may also act as a reactive intermediate in various biochemical pathways.
Antimicrobial Activity
Research indicates that halogenated biphenyls exhibit antimicrobial properties. A study conducted on various biphenyl derivatives demonstrated that compounds with similar structures to this compound showed significant activity against Mycobacterium tuberculosis (M. tb) strains. The structural modifications provided by the bromine and iodine atoms enhanced binding affinity to bacterial targets, potentially overcoming drug resistance mechanisms .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against human breast cancer cell lines (MCF-7 and HT-29). The half-maximal inhibitory concentration (IC50) values were determined to be promising for further development as an anticancer agent:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
These results suggest that the compound has potential as a therapeutic agent in cancer treatment .
Case Study 1: Drug Development
A recent study explored the synthesis of biphenyl analogues for tuberculosis treatment. Among these compounds, this compound was included due to its structural similarity to known active compounds. The findings indicated that this compound could enhance the efficacy of existing treatments by targeting resistant strains of M. tb through a novel mechanism involving reactive nitrogen species .
Case Study 2: Materials Science Application
In materials science, this compound has been investigated for its role in developing organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the halogen substituents allow for improved charge transport and stability in OLED applications. This aspect opens avenues for further research into its utility in electronic materials.
Properties
IUPAC Name |
1-bromo-3-(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKEAXEWARUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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